Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester
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Overview
Description
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of furo and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the furo and pyridine rings, followed by their fusion to form the core structure. Subsequent steps involve the introduction of the difluoromethylsulfonyl group and the ethyl ester moiety under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress of the reaction and verify the identity of the compound.
Chemical Reactions Analysis
Types of Reactions
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Furo(2,3-b)pyridine-2-carboxylic acid
- Furo(3,2-c)pyridazine-3-carboxylic acid, ethyl ester
- Furo(3,2-b)pyridine-6-carboxylic acid
Uniqueness
Furo(3,4-b)pyridine-3-carboxylic acid, 1,4,5,7-tetrahydro-4-(2-((difluoromethyl)sulfonyl)phenyl)-2-methyl-5-oxo-, ethyl ester is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethylsulfonyl group and the ethyl ester moiety distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
172982-79-5 |
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Molecular Formula |
C18H17F2NO6S |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 4-[2-(difluoromethylsulfonyl)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C18H17F2NO6S/c1-3-26-16(22)13-9(2)21-11-8-27-17(23)15(11)14(13)10-6-4-5-7-12(10)28(24,25)18(19)20/h4-7,14,18,21H,3,8H2,1-2H3 |
InChI Key |
OMZZBZOUUVPTCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3S(=O)(=O)C(F)F)C(=O)OC2)C |
Origin of Product |
United States |
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